molecular formula C18H18N4O3S B2894939 2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034436-92-3

2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2894939
CAS No.: 2034436-92-3
M. Wt: 370.43
InChI Key: ASOBGXDUZRLHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperidine ring, and a methoxypyrazine moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the benzothiazole derivative with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Methoxypyrazine Moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypyrazine moiety can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the ether bond and formation of the corresponding alcohol and pyrazine derivatives.

Scientific Research Applications

2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has been studied for various scientific research applications, including:

Comparison with Similar Compounds

2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combination of the benzothiazole, piperidine, and methoxypyrazine moieties, which confer a distinct set of biological activities and chemical reactivity.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-15-16(20-9-8-19-15)25-12-5-4-10-22(11-12)18(23)17-21-13-6-2-3-7-14(13)26-17/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOBGXDUZRLHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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